(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine

Chiral Chromatography Analytical Method Development SFC Analysis

This compound is the definitive (2S,2′R) stereoisomer, essential as a chiral building block in Enalapril synthesis and as a critical reference standard for Ramipril/Enalapril impurity assays (Ramipril Impurity 3). Generic alternatives compromise the stereochemical integrity of ACE inhibitor synthesis and invalidate ANDA compliance. Sourcing this specific stereoisomer is non-negotiable for regulatory adherence and analytical method validation.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 84324-12-9
Cat. No. B017455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
CAS84324-12-9
Synonyms(αR)-α-[[(1S)-1-carboxyethyl]amino]benzenebutanoic Acid;  N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine; 
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C(C)C(=O)[O-]
InChIInChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1
InChIKeyCEIWXEQZZZHLDM-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 84324-12-9: A Critical Chiral Intermediate for Enalapril and Ramipril API Synthesis and Impurity Profiling


(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine (CAS 84324-12-9) is a chiral amino acid derivative characterized by a precise (2S, 2′R) stereochemical configuration . It serves as an essential intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically enalapril and ramipril . Its primary scientific and industrial utility lies in two distinct roles: as a building block in the synthetic route toward the pharmacologically active (S,S,S)-enalapril stereoisomer and as a defined reference standard (Ramipril Impurity 3 / Enalapril R-Isomer Impurity) for the development, validation, and quality control of chiral purity assays for enalapril and ramipril drug substances [1].

Why Chiral Configuration Prevents Substitution of CAS 84324-12-9 with Generic In-Class Analogs


Substitution with a generic ACE inhibitor intermediate is precluded by the specific (2S, 2′R) stereochemistry of CAS 84324-12-9. Enalapril possesses three chiral centers, yielding eight possible stereoisomers [1]. The clinically active form of enalapril requires the precise (S,S,S) configuration for optimal fit within the ACE binding pocket [2]. CAS 84324-12-9, bearing the (2S, 2′R) configuration, is an essential building block to generate the required stereochemistry during enalapril synthesis; substitution with an alternative stereoisomer, such as an (2S, 2′S) or (2R, 2′S) analog, would fundamentally alter the synthetic pathway and yield an inactive or improperly configured diastereomer [3]. In pharmaceutical quality control, the substitution of this specific R-isomer impurity reference standard with any other compound would invalidate the analytical method and compromise regulatory compliance for enalapril and ramipril drug products.

Quantitative Evidence Differentiating CAS 84324-12-9 for Pharmaceutical Development and Quality Control


Chiral HPLC Resolution: Baseline Separation of CAS 84324-12-9 Using CHIRALPAK ID Column

Direct comparative data for analytical method development demonstrates that CAS 84324-12-9 can be resolved using a CHIRALPAK® ID 4.6×150 mm, 5 μm column, compatible with HPLC (Normal Phase, Reversed-Phase) and SFC techniques . While the specific resolution factor (Rs) between CAS 84324-12-9 and its enantiomer is not disclosed, the documented feasibility of separation on this stationary phase establishes a defined analytical condition for quantifying this stereoisomer in the presence of its chiral counterparts .

Chiral Chromatography Analytical Method Development SFC Analysis

Molecular Weight Distinguishes CAS 84324-12-9 from Fully Deprotected Enalaprilat Intermediate

CAS 84324-12-9 has a molecular weight of 279.33 g/mol and a molecular formula of C15H21NO4 . This distinguishes it from enalaprilat (C18H24N2O5, 348.40 g/mol), the active diacid metabolite of enalapril [1]. The compound's ethyl ester moiety at the α-carbon position to the phenylpropyl group renders it suitable as an intermediate for further peptide coupling reactions in the synthesis of enalapril, prior to final deprotection steps that yield enalaprilat .

Molecular Mass Physicochemical Properties Synthetic Intermediate

CAS 84324-12-9 Stereochemistry: A Defined (2S, 2′R) Configuration

CAS 84324-12-9 has a defined (2S, 2′R) stereochemical configuration, confirmed by canonical SMILES notation: CCOC(=O)[C@@H](CCc1ccccc1)N[C@@H](C)C(=O)O . This specific configuration distinguishes it from other stereoisomers of N-(1-ethoxycarbonyl-3-phenylpropyl)-alanine, such as the (2R, 2′S) enantiomer or the (2S, 2′S) diastereomer [1]. In the synthesis of enalapril, the use of the correct (2S, 2′R) intermediate ensures the generation of the pharmacologically active (S,S,S)-enalapril stereoisomer [2].

Stereochemistry Chiral Purity Drug Substance

Key Application Scenarios for CAS 84324-12-9 in Pharmaceutical Development and Manufacturing


Analytical Reference Standard for Enalapril Chiral Purity Method Validation

CAS 84324-12-9 is used as a stereospecific impurity reference standard for the development and validation of chiral HPLC or SFC methods to quantify the R-isomer impurity content in enalapril drug substance and finished pharmaceutical products [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP), supporting Abbreviated New Drug Application (ANDA) method validation and quality control [1].

Synthetic Intermediate for Enalapril API Manufacturing

CAS 84324-12-9 serves as a key chiral building block in the synthesis of enalapril maleate [1]. The compound is incorporated at a specific stage of the synthetic route to establish the requisite (S,S,S) stereochemical configuration of the final active pharmaceutical ingredient [1].

Reference Standard for Ramipril Impurity Profiling

CAS 84324-12-9, designated as Ramipril Impurity 3, is used as a reference standard for the development and validation of analytical methods for the detection and quantification of this specific impurity in ramipril drug substance [1]. This application is critical for meeting ICH Q3A guidelines on impurities in new drug substances during pharmaceutical development and commercial manufacturing [1].

Pharmacopeial Reference Standard for Compendial Compliance

CAS 84324-12-9 is available with traceability against USP and EP reference standards [1]. This enables analytical laboratories to establish system suitability, verify method performance, and ensure compendial compliance for the quantification of related substances in enalapril and ramipril monographs [1].

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